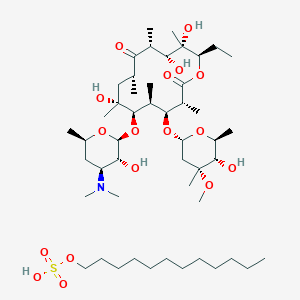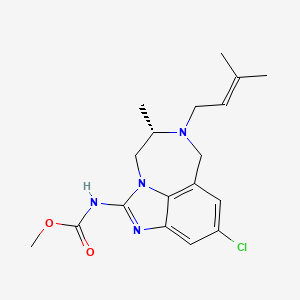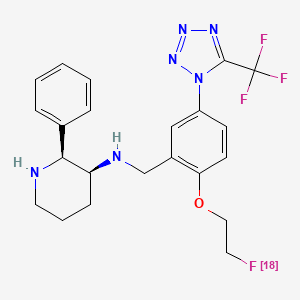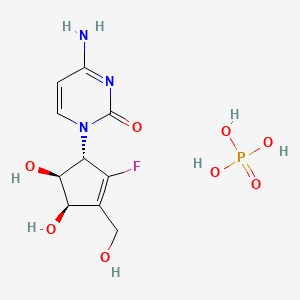
Roducitabine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Roducitabine phosphate is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a cyclopentene ring, followed by the introduction of fluorine and hydroxyl groups. The key steps include:
- Formation of the cyclopentene ring.
- Introduction of the fluorine atom.
- Addition of hydroxyl groups.
- Coupling with cytosine to form the final nucleoside analog .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Purification steps to remove impurities and by-products.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Roducitabine phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Roducitabine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its role in inhibiting DNA and RNA synthesis in cancer cells.
Industry: Used in the development of new anticancer drugs and therapeutic agents.
Wirkmechanismus
Roducitabine phosphate exerts its effects by being incorporated into the DNA or RNA of cancer cells. This incorporation inhibits both DNA and RNA synthesis, leading to the induction of apoptotic cell death. The molecular targets and pathways involved include:
DNA synthesis inhibition: Prevents the replication of cancer cells.
RNA synthesis inhibition: Disrupts the transcription process.
Apoptosis induction: Activates pathways leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Roducitabine phosphate include:
Gemcitabine: Another nucleoside analog used in cancer treatment.
Cytarabine: A cytidine analog used in the treatment of leukemia.
Fludarabine: A purine analog used in the treatment of hematological malignancies.
Uniqueness
This compound is unique due to its ability to overcome resistance to gemcitabine, making it a valuable option for treating gemcitabine-resistant tumors. Additionally, its dual inhibition of DNA and RNA synthesis provides a broader mechanism of action compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
2055311-35-6 |
|---|---|
Molekularformel |
C10H15FN3O8P |
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one;phosphoric acid |
InChI |
InChI=1S/C10H12FN3O4.H3O4P/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18;1-5(2,3)4/h1-2,7-9,15-17H,3H2,(H2,12,13,18);(H3,1,2,3,4)/t7-,8-,9+;/m1./s1 |
InChI-Schlüssel |
LWGDFVPZVTXIJI-ZXKHYXLDSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O.OP(=O)(O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


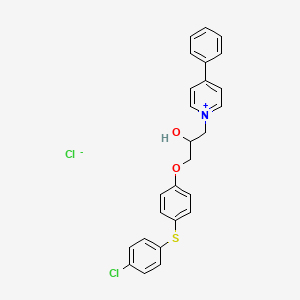
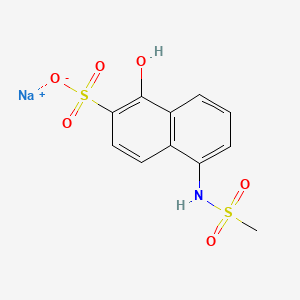
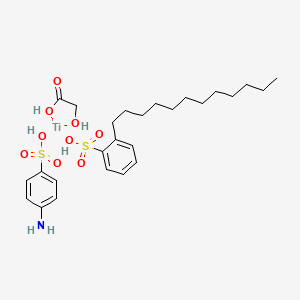
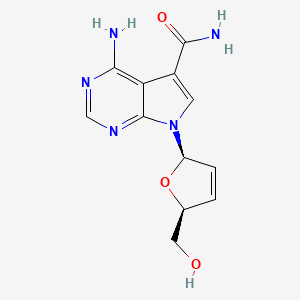

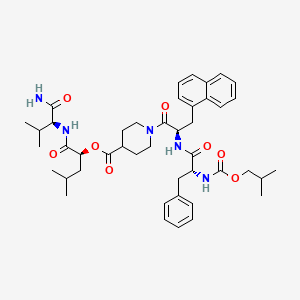
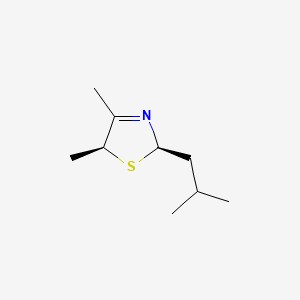
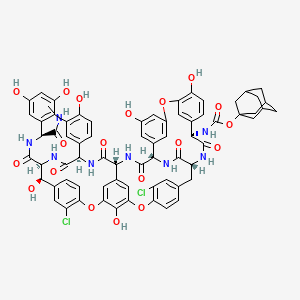
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

